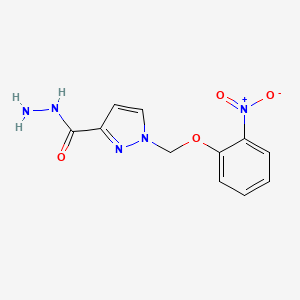
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, also known as NPMPC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. NPMPC is a pyrazole-based derivative that has been synthesized through a multistep process and has shown promising results in scientific research.
作用机制
The mechanism of action of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PKC, which are involved in inflammation and cell signaling. This compound has also been shown to exhibit anti-tumor and anti-diabetic properties. In vivo studies have shown that this compound can cross the blood-brain barrier and has potential applications in drug delivery to the central nervous system.
实验室实验的优点和局限性
The advantages of using 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its potential use as a drug delivery system, and its ability to cross the blood-brain barrier. The limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for expertise in organic chemistry.
未来方向
There are several future directions for the study of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential direction is the use of this compound as a probe to study protein-protein interactions and enzyme activity. Additionally, future studies could focus on the optimization of the synthesis process for this compound and the development of more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further study. While there are limitations to its use in lab experiments, the future directions for the study of this compound are numerous and exciting.
合成方法
The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves several steps, including the reaction of 2-nitrophenol with formaldehyde to form 2-nitrobenzyl alcohol, which is then reacted with hydrazine hydrate to form 2-nitrobenzyl hydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2-(2-nitrophenoxy)ethyl acetoacetate, which is then cyclized with hydrazine hydrate to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In biochemistry, this compound has been used as a probe to study protein-protein interactions and has been shown to inhibit the activity of certain enzymes. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKGELWTUGJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
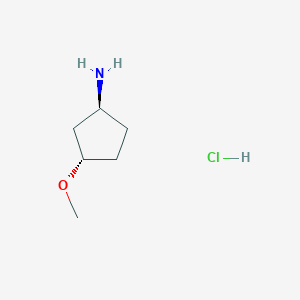
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)


![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
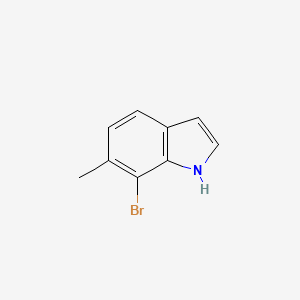

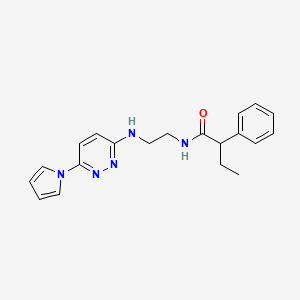

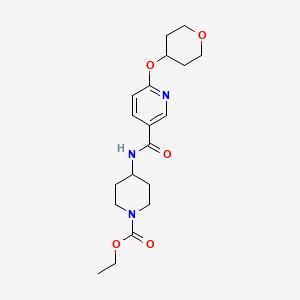
![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)